2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a phenylethynyl group, and a prop-1-en-1-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a phenylethynyl-substituted aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive diazonium group.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., hydroxide ions, halides) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, the formation of new chemical bonds, and the generation of reactive species that participate in further reactions.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-phenylprop-1-en-1-olate: Similar structure but lacks the phenylethynyl group.
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate: Contains an octa-1,7-diyn-1-yl group instead of the phenylethynyl group.
Uniqueness
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other diazonium compounds. This uniqueness makes it valuable in specific applications where the phenylethynyl group plays a crucial role.
Properties
CAS No. |
138308-51-7 |
---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-diazo-1-[2-(2-phenylethynyl)phenyl]propan-1-one |
InChI |
InChI=1S/C17H12N2O/c1-13(19-18)17(20)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 |
InChI Key |
AJJGOLFGGVUXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=[N+]=[N-])C(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.